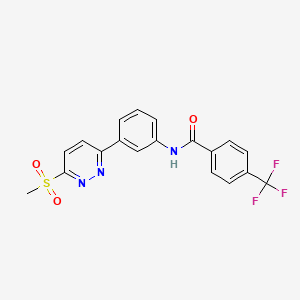

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

There is a study that identifies a compound with a similar structure, 4-acrylamido-N-(pyridazin-3-yl)benzamide, as a potential anti-COVID-19 compound. The study uses DFTB, molecular docking, and molecular dynamics to analyze the compound’s interactions with the main protease (Mpro) enzyme of the virus .Scientific Research Applications

Antimalarial and Antiviral Applications

- Some derivatives of N-(phenylsulfonyl)acetamide, closely related to the queried compound, have been investigated for their antimalarial activities. These derivatives demonstrated significant in vitro antimalarial activity, characterized by IC50 values of <30µM. Moreover, these compounds have been examined for their potential as COVID-19 drugs through computational calculations and molecular docking studies, showing promising results due to their ability to bind to key proteins of the SARS-CoV-2 virus (Fahim & Ismael, 2021).

Cardiac Electrophysiology

- N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds structurally similar to the queried molecule, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds showed potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).

Cancer Research

- A related compound, GDC-0449 (vismodegib), has been studied for its metabolic pathway and excretion in rats and dogs. Vismodegib is a potent inhibitor of the Hedgehog signaling pathway, showing significant implications in cancer treatment, especially for its role in inhibiting tumor growth and metastasis. The study revealed extensive metabolism and the major routes of excretion, highlighting the compound's pharmacokinetic profile (Yue et al., 2011).

Material Science and Surface Coating

- Novel compounds based on pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds, when added to coatings, exhibited very good antimicrobial effects, suggesting their potential use in protective coatings and materials to prevent microbial growth (El‐Wahab et al., 2015).

Antimicrobial and Antioxidant Properties

- Derivatives of pyridine and fused pyridine have been synthesized and shown to possess antimicrobial and antioxidant activities. These compounds were evaluated for their potential in treating infections and oxidative stress-related conditions, indicating their broad spectrum of biological activity (Flefel et al., 2018).

properties

IUPAC Name |

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-10-9-16(24-25-17)13-3-2-4-15(11-13)23-18(26)12-5-7-14(8-6-12)19(20,21)22/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHVURQTIBMENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2812618.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2812619.png)

![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2812628.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2812630.png)

![N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2812636.png)